Methyl 3-azaspiro[5.5]undecane-9-carboxylate synthesis and characterization
Methyl 3-azaspiro[5.5]undecane-9-carboxylate synthesis and characterization
Synthesis and Characterization of Methyl 3-azaspiro[5.5]undecane-9-carboxylate: A Technical Guide for Advanced Drug Discovery Scaffolds
Executive Summary & Rationale
In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve physicochemical properties, including aqueous solubility, metabolic stability, and target specificity. Spirocyclic scaffolds, particularly the azaspiro[5.5]undecane system, have emerged as highly privileged structures. Historically recognized as the core framework of histrionicotoxin alkaloids[1], this scaffold is now heavily utilized in the development of M2 proton channel inhibitors[2], Gabapentin analogs[3], and rigid PROTAC linkers[4].
This whitepaper provides an authoritative, step-by-step technical guide for the synthesis and characterization of Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS: 2361645-26-1)[5]. As a Senior Application Scientist, I have structured this protocol to address the specific chemoselectivity challenges inherent in bifunctional spirocycles, ensuring high-yield, scalable, and self-validating workflows.
Retrosynthetic Logic & Chemoselectivity
The target molecule, Methyl 3-azaspiro[5.5]undecane-9-carboxylate, contains two functional groups with competing reactivities: a secondary piperidine amine and a methyl ester.
A naive retrosynthetic approach might attempt the direct cyclization of a functionalized piperidine. However, industrial-scale syntheses of 4,4-disubstituted spiro-piperidines typically rely on the Bucherer-Bergs or Guareschi-Thorpe condensation starting from a cyclic ketone[3]. If we start with methyl 4-oxocyclohexane-1-carboxylate, the Guareschi-Thorpe reaction yields a spiro-glutarimide (2,4-dione).
The Chemoselectivity Challenge: Directly reducing the glutarimide to a piperidine while preserving the methyl ester is exceptionally difficult. Strong hydrides like LiAlH₄ will reduce both the imide and the ester, while borane (BH₃·THF) often leads to incomplete imide reduction or ring-opening in sterically hindered spiro-systems. The Solution: We employ a "Global Reduction -> Re-oxidation" sequence. We intentionally reduce the entire intermediate to 3-azaspiro[5.5]undecane-9-methanol[4], protect the amine, and selectively oxidize the primary alcohol back to a carboxylic acid before final esterification. This guarantees >98% purity and avoids complex mixtures of partially reduced intermediates.
Fig 1. Robust synthetic workflow for Methyl 3-azaspiro[5.5]undecane-9-carboxylate HCl.
Quantitative Reaction Parameters
Table 1: Summary of Experimental Workflows
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Spiro-annulation | Ethyl cyanoacetate, NH₃, H₂SO₄ | 0 → 110 | 24 | 78% | >95% |
| 2 | Global Reduction | LiAlH₄, THF | 65 (Reflux) | 12 | 85% | >98% |
| 3 | Amine Protection | Boc₂O, Et₃N, DCM | 25 | 4 | 92% | >99% |
| 4 | Selective Oxidation | TEMPO, BAIB, DCM/H₂O | 25 | 6 | 88% | >97% |
| 5 | Esterification | MeI, K₂CO₃, DMF | 25 | 12 | 95% | >99% |
| 6 | Deprotection | 4M HCl in Dioxane | 25 | 2 | 98% | >99.5% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2,4-Dioxo-3-azaspiro[5.5]undecane-9-carboxylic acid
Causality: The Guareschi-Thorpe condensation builds the rigid spiro-glutarimide core. Subsequent strong acid hydrolysis strips the cyano groups and hydrolyzes the starting methyl ester.
-
Dissolve methyl 4-oxocyclohexane-1-carboxylate (1.0 eq) and ethyl cyanoacetate (2.2 eq) in anhydrous methanol.
-
Bubble anhydrous NH₃ gas through the solution at 0 °C for 1 hour. Seal the vessel and stir at room temperature for 24 hours.
-
Isolate the precipitated dicyano-glutarimide intermediate via filtration.
-
Suspend the intermediate in 60% aqueous H₂SO₄ and heat to 110 °C for 18 hours to drive concurrent hydrolysis and decarboxylation.
-
Cool to 0 °C, filter the white precipitate, and wash with cold water to yield the di-acid/dione.
Step 2: Global Reduction to 3-Azaspiro[5.5]undecane-9-methanol
Causality: LiAlH₄ ensures complete reduction of both the highly stable imide carbonyls and the carboxylic acid, preventing the formation of hemiaminals[2].
-
Suspend LiAlH₄ (5.0 eq) in anhydrous THF at 0 °C under N₂.
-
Add the product from Step 1 portion-wise to control hydrogen evolution.
-
Reflux the mixture (65 °C) for 12 hours.
-
Self-Validating Fieser Workup: Cool to 0 °C. For every
grams of LiAlH₄, sequentially add mL H₂O, mL 15% NaOH, and mL H₂O. This causes the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring no product is trapped in aluminum emulsions. -
Filter, concentrate the filtrate, and dry to afford the amino-alcohol[4].
Step 3 & 4: Boc Protection and TEMPO Oxidation
Causality: TEMPO/BAIB (Bis(acetoxy)iodobenzene) is chosen over Jones reagent to prevent oxidative cleavage of the spiro-ring and to provide a mild, environmentally benign oxidation of the primary alcohol to the carboxylic acid.
-
Protection: React the amino-alcohol with Boc₂O (1.1 eq) and Et₃N (2.0 eq) in DCM for 4 hours. Wash with brine and concentrate.
-
Oxidation: Dissolve the N-Boc-amino-alcohol in a 1:1 mixture of DCM and water. Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir vigorously at room temperature for 6 hours.
-
Quench with saturated aqueous Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography to isolate N-Boc-3-azaspiro[5.5]undecane-9-carboxylic acid.
Step 5: Esterification and HCl Deprotection
-
Esterification: Dissolve the N-Boc acid in DMF. Add K₂CO₃ (2.0 eq) and Iodomethane (1.5 eq). Stir at room temperature for 12 hours. Extract with EtOAc and wash extensively with water to remove DMF.
-
Deprotection: Dissolve the resulting ester in minimal DCM and add 4M HCl in Dioxane (10.0 eq). Stir for 2 hours until gas evolution ceases.
-
Concentrate under vacuum and triturate with diethyl ether to precipitate Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride as a highly pure, white crystalline solid[5].
Analytical Characterization
To validate the structural integrity of the synthesized scaffold, the following analytical benchmarks must be met:
-
¹H NMR (400 MHz, DMSO-d₆):
9.25 (br s, 2H, NH₂⁺), 3.62 (s, 3H, -OCH₃), 3.05 (m, 4H, piperidine -CH₂-N-CH₂-), 2.38 (tt, 1H, cyclohexane -CH-COOMe), 1.85–1.35 (m, 12H, overlapping spirocyclic -CH₂- protons). -
¹³C NMR (100 MHz, DMSO-d₆):
175.2 (C=O), 51.8 (-OCH₃), 41.5 (piperidine C2/C6), 39.8 (cyclohexane C9), 32.4 (spiro C6), 30.1, 28.5. -
LC-MS (ESI+): Calculated for C₁₂H₂₂NO₂⁺ [M+H]⁺: 212.16; Found: 212.20.
Application: Integration into PROTAC Modalities
Because of its rigid, linear vector and high Fsp3 character, this spirocycle is frequently utilized as a structural linker in Proteolysis Targeting Chimeras (PROTACs). The secondary amine acts as an attachment point for E3 ligase ligands, while the methyl ester is saponified to couple with Target Protein ligands[4].
Fig 2. Integration of the spirocyclic linker into a PROTAC ternary complex.
References
1.[1] One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed. National Institutes of Health (NIH). URL: 2.[3] Application Notes: 3-Azaspiro[5.5]undecane-2,4-dione as a Key Intermediate in the Synthesis of Gabapentin. BenchChem. URL: 3.[2] Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. URL: 4.[4] 3-Azaspiro[5.5]undecane-9-methanol | PROTAC Linker. MedChemExpress. URL: 5.[5] Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride. Chem-Space. URL:
Sources
- 1. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meihonglab.com [meihonglab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride - C12H22ClNO2 | CSCS00153395017 [chem-space.com]
